molecular formula C17H17NO2 B268283 N-[2-(allyloxy)phenyl]-4-methylbenzamide

N-[2-(allyloxy)phenyl]-4-methylbenzamide

Cat. No.: B268283
M. Wt: 267.32 g/mol
InChI Key: NVYUGGWGZHWEGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Allyloxy)phenyl]-4-methylbenzamide is a benzamide derivative characterized by a 4-methylbenzamide core linked to a 2-(allyloxy)phenyl group via an amide bond.

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

4-methyl-N-(2-prop-2-enoxyphenyl)benzamide

InChI

InChI=1S/C17H17NO2/c1-3-12-20-16-7-5-4-6-15(16)18-17(19)14-10-8-13(2)9-11-14/h3-11H,1,12H2,2H3,(H,18,19)

InChI Key

NVYUGGWGZHWEGQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC=C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC=C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in Kinase Inhibition

Compound 7–16 () :
These hybrid molecules incorporate a 4-methylbenzamide fragment linked to substituted purines. For example, N-(3-trifluoromethyl-phenyl)-4-methylbenzamide (compound 7–9, 13, 15) targets kinases such as PDGFRα, Abl, and BRAF. Molecular docking studies reveal their ATP-competitive binding mode, mimicking type 2 SMKIs (second-generation kinase inhibitors). Key differences from N-[2-(allyloxy)phenyl]-4-methylbenzamide include:

  • Substituents : Trifluoromethyl groups enhance lipophilicity and target affinity.
  • Linker : Flexible purine-based linkers enable broader kinase selectivity.

Table 1: Kinase-Targeting Benzamide Derivatives

Compound Target Kinases Binding Mode Key Structural Feature Source
This compound (hypothetical) Not reported Not studied Allyloxy group -
N-(3-trifluoromethyl-phenyl)-4-methylbenzamide (7–9) PDGFRα, Abl, BRAF ATP-competitive Trifluoromethyl-phenyl
Ponatinib derivatives () Bcr-Abl (including T315I mutant) Allosteric inhibition Ethynyl/purine substituents

HDAC Inhibitors with 4-Methylbenzamide Moieties

Compounds 109 and 136 (): These HDAC inhibitors feature a 4-methylbenzamide core with hexyl linkers to aminophenyl groups. Key comparisons:

  • Selectivity : Compound 109 shows 6-fold selectivity for HDAC1 over HDAC3, while 136 has 3-fold selectivity.
  • Kinetics : Both exhibit slow-on/slow-off inhibition, a trait shared with other benzamide-based HDAC inhibitors.

N-[3-(Allyloxy)-phenyl]-4-methoxybenzamide () :
A structurally similar compound with a methoxy substituent instead of methyl. It inhibits C. albicans biofilm formation, highlighting the role of allyloxy groups in antimicrobial activity .

Table 2: HDAC and Antimicrobial Benzamide Derivatives

Compound Biological Target Key Activity Data Structural Distinction Source
This compound Not reported - Allyloxy + methyl -
Compound 109 HDAC1/HDAC3 HDAC1/HDAC3 Ki ratio = 6 Hexyl linker + aminophenyl
N-[3-(allyloxy)-phenyl]-4-methoxybenzamide C. albicans biofilms Biofilm inhibition Methoxy substituent

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.